molecular formula C8H9NO4 B3051129 Methyl 5-acetamidofuran-2-carboxylate CAS No. 31230-24-7

Methyl 5-acetamidofuran-2-carboxylate

Cat. No.: B3051129
CAS No.: 31230-24-7
M. Wt: 183.16 g/mol
InChI Key: QNNUFCFGWWVMMX-UHFFFAOYSA-N
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Description

Methyl 5-acetamidofuran-2-carboxylate: is an organic compound with the molecular formula C8H9NO4 It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by the presence of an acetamido group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetamidofuran-2-carboxylate typically involves the acylation of furan derivatives. One common method is the cross-ketonization of methyl 2-furoate with acetic acid in the presence of a catalyst such as zirconium dioxide. This reaction is carried out under continuous-flow, gas-phase conditions at a temperature of around 350°C, achieving high selectivity and conversion rates .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biomass-derived precursors such as furfural. The process includes the dehydration of biomass to produce furfural, followed by further chemical transformations to introduce the acetamido and carboxylate ester groups. This approach leverages renewable resources and aligns with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetamidofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-acetamidofuran-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and catalysis.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its use as a building block for pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications

Mechanism of Action

The mechanism of action of Methyl 5-acetamidofuran-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial and anti-inflammatory effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl furan-2-carboxylate
  • Dimethyl furan-2,5-dicarboxylate
  • 2,5-Furandicarboxylic acid

Uniqueness

Methyl 5-acetamidofuran-2-carboxylate is unique due to the presence of both an acetamido group and a carboxylate ester group, which confer distinct chemical reactivity and biological activity compared to other furan derivatives. Its specific structural features make it a valuable compound for various synthetic and research applications .

Biological Activity

Methyl 5-acetamidofuran-2-carboxylate (C8H9NO4) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

This compound features a furan ring, which is a common structural motif in many biologically active compounds. The compound's structure can be represented as follows:

  • Molecular Formula : C8H9NO4
  • Molecular Weight : 185.16 g/mol
  • Functional Groups : Acetamido and carboxyl groups attached to a furan ring.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with acetic anhydride or acetyl chloride in the presence of a base. The following general reaction outline illustrates the synthetic pathway:

  • Starting Material : Furan-2-carboxylic acid.
  • Reagents : Acetic anhydride, base (e.g., pyridine).
  • Reaction Conditions : Stirring at room temperature followed by purification through column chromatography.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), HepG2 (liver cancer), and Vero (non-cancerous).
  • Methodology : MTT assay was employed to assess cell viability.
  • Findings : The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth in HeLa cells at concentrations as low as 62.37 µg/mL .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated:

  • Microbial Strains Tested : Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 250 µg/mL against certain pathogenic bacteria, indicating moderate antibacterial activity .

Case Studies

  • Study on Anticancer Properties :
    • A study conducted by Phutdhawong et al. explored various derivatives of furan compounds, including this compound. The results indicated that modifications to the furan structure could enhance anticancer activity, suggesting a structure-activity relationship that merits further investigation .
  • Antimicrobial Evaluation :
    • In another study focusing on the antibacterial effects of furan derivatives, this compound was found to have promising activity against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antimicrobial agents .

Research Findings Summary Table

Biological ActivityCell Line / MicrobeIC50 / MIC ValueReference
AnticancerHeLa62.37 µg/mL
AntibacterialStaphylococcus aureus250 µg/mL

Properties

IUPAC Name

methyl 5-acetamidofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5(10)9-7-4-3-6(13-7)8(11)12-2/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNUFCFGWWVMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(O1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185151
Record name Acetamide, N-(2-methoxycarbonylfuryl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31230-24-7
Record name Acetamide, N-(2-methoxycarbonylfuryl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031230247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(2-methoxycarbonylfuryl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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